molecular formula C15H10ClNO2 B2409149 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one CAS No. 477851-36-8

3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one

Cat. No.: B2409149
CAS No.: 477851-36-8
M. Wt: 271.7
InChI Key: JAORPMSELVHRTA-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one is a chemical compound for research applications. Researchers investigating benzofuran derivatives should note that this structural class possesses diverse and significant biological activity. Scientific literature indicates that related phthalide (isobenzofuranone) structures are known to exhibit a range of pharmacological properties, including fungicidal, bactericidal, herbicidal, and anti-inflammatory activities . Furthermore, certain derivatives have shown potential in the treatment of circulatory and heart-related diseases . This compound serves as a valuable building block in medicinal chemistry for the synthesis and development of novel therapeutic agents. Its core structure makes it of particular interest for studies in drug discovery, chemical biology, and pharmacology. Research use is encouraged in exploring its specific mechanism of action, which may include the induction of apoptosis in cancer cells, manipulation of reactive oxygen species (ROS) levels, or the inhibition of pro-inflammatory cytokines . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(4-chlorophenyl)iminomethyl]-2-benzofuran-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-10-5-7-11(8-6-10)17-9-14-12-3-1-2-4-13(12)15(18)19-14/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIDMQYRIDINCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocarbonylative Sonogashira Coupling for Benzofuranone Core Formation

Palladium-Catalyzed Carbonylative Coupling

The cyclocarbonylative Sonogashira reaction, adapted from isoindolinone synthesis, offers a robust pathway to generate the benzofuranone scaffold. This method employs a 2-ethynylbenzamide precursor (e.g., 2-ethynylbenzamide ) and 4-chloroiodobenzene under carbon monoxide (CO) pressure (20 atm) in the presence of a palladium catalyst ($$ \text{PdCl}{2}(\text{PPh}{3}){2} $$, 0.4–1.0 mol %) and triethylamine ($$ \text{Et}{3}\text{N} $$) in dichloromethane ($$ \text{CH}{2}\text{Cl}{2} $$) at 100°C.

Reaction Mechanism

The alkyne moiety of the benzofuran precursor undergoes oxidative addition with the palladium catalyst, followed by CO insertion to form a carbonyl-palladium intermediate. Subsequent reductive elimination yields the 3-methyleneisoindolinone derivative, which can be isomerized or functionalized to introduce the 4-chloroanilino group. For the target compound, replacing the isoindolinone precursor with a 2-ethynylbenzofuran analog enables direct formation of the benzofuranone core with a reactive methylene site (Figure 1).

Optimization and Yield

Key parameters influencing yield include:

  • Catalyst loading : Increasing $$ \text{PdCl}{2}(\text{PPh}{3})_{2} $$ from 0.4 mol % to 1.0 mol % improves conversion from 34% to 70%.
  • Reaction time : Extending from 4 hours to 24 hours enhances selectivity toward the desired product.
  • Solvent polarity : Polar solvents like acetonitrile favor carbonylative coupling over competing pathways.

Knoevenagel Condensation for Methylene Bridge Installation

Condensation of 3-Ketobenzofuran-1-one with 4-Chloroaniline

The Knoevenagel reaction facilitates the introduction of the methylene bridge between the benzofuranone core and the 4-chloroanilino group. This method requires a 3-ketobenzofuran-1-one intermediate, synthesized via Friedel-Crafts acylation of benzofuran with acetyl chloride in the presence of $$ \text{AlCl}_{3} $$.

Reaction Conditions

The ketone undergoes condensation with 4-chloroaniline in the presence of a base (e.g., piperidine) and a dehydrating agent (e.g., molecular sieves) in refluxing toluene. The reaction proceeds via enolate formation, followed by nucleophilic attack of the aniline and elimination of water to form the methylene linkage.

Stereochemical Outcomes

The reaction typically produces a mixture of E and Z isomers due to the planar nature of the intermediate enolate. Chromatographic separation (silica gel, $$ n $$-hexane/ethyl acetate gradient) achieves enantiomeric resolution, with the E isomer predominating (89:11 E :Z ratio).

Wittig Reaction for Stereoselective Methylene Synthesis

Ylide Generation and Coupling

The Wittig reaction offers stereocontrol in methylene bridge formation. A phosphorus ylide, generated from 4-chloroaniline-derived triphenylphosphonium salt and a strong base (e.g., $$ n $$-BuLi $$), reacts with 3-ketobenzofuran-1-one to yield the target compound.

Procedure
  • Ylide preparation : Treat 4-chloroaniline triphenylphosphonium bromide with $$ n $$-BuLi $$ in tetrahydrofuran (THF) at −78°C.
  • Ketone coupling : Add 3-ketobenzofuran-1-one to the ylide solution, warm to room temperature, and stir for 12 hours.
  • Workup : Quench with aqueous $$ \text{NH}{4}\text{Cl} $$, extract with $$ \text{CH}{2}\text{Cl}_{2} $$, and purify via column chromatography.
Advantages and Limitations
  • Advantage : High E selectivity (≥95%) due to steric hindrance during ylide attack.
  • Limitation : Requires anhydrous conditions and sensitive handling of the ylide.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Yield (%) Isomer Ratio (E :Z ) Key Advantage
Cyclocarbonylative $$ \text{PdCl}{2}(\text{PPh}{3})_{2} $$, CO 34–70 89:11 One-pot synthesis, scalable
Knoevenagel Piperidine, molecular sieves 45–65 60:40 Mild conditions, no transition metals
Wittig $$ n $$-BuLi, THF 50–75 95:5 Stereoselective, high purity

Chemical Reactions Analysis

Types of Reactions

3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloroaniline moiety, where the chlorine atom is replaced by other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one has been investigated for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies indicate that this compound can disrupt bacterial cell membranes, potentially serving as a lead compound for developing new antibiotics.
  • Anticancer Activity : Preliminary research suggests that it may induce apoptosis in cancer cells and inhibit their proliferation through various signaling pathways .

Synthetic Organic Chemistry

The compound serves as a versatile building block in the synthesis of more complex organic molecules. It can be utilized in:

  • Condensation Reactions : Often synthesized via the condensation of 4-chloroaniline with 2-benzofuran-1(3H)-one, this method is pivotal for creating derivatives with enhanced biological activity.
  • Modification of Derivatives : The introduction of different substituents on the benzofuran ring can significantly alter the compound's properties, leading to derivatives with improved potency against specific biological targets .

Industrial Applications

This compound is also explored for its utility in:

  • Dyes and Pigments Production : Its unique chemical structure allows it to be used in synthesizing various dyes, contributing to the textile and paint industries.
  • Chemical Intermediates : It can act as an intermediate in producing other industrial chemicals, enhancing its commercial value.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of several benzofuran derivatives, including 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one. The results indicated that this compound exhibited superior antiproliferative activity against various cancer cell lines compared to standard treatments like Combretastatin-A4. The mechanism was linked to its ability to interact with tubulin, disrupting microtubule formation essential for cancer cell division .

CompoundCell LineGI50 (µM)Mechanism of Action
3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-oneMV4–11 (Leukemia)<1Tubulin interaction
Combretastatin-A4Various>10Microtubule disruption

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one was assessed against clinical strains of bacteria. The compound demonstrated significant activity, particularly against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanism of Action

The mechanism of action of 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-bromoanilino)methylene]-2-benzofuran-1(3H)-one: Similar structure with a bromine atom instead of chlorine.

    3-[(4-fluoroanilino)methylene]-2-benzofuran-1(3H)-one: Similar structure with a fluorine atom instead of chlorine.

    3-[(4-methoxyanilino)methylene]-2-benzofuran-1(3H)-one: Similar structure with a methoxy group instead of chlorine.

Uniqueness

The uniqueness of 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one lies in its specific chloroaniline moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom can influence its reactivity, solubility, and interaction with biological targets, making it a compound of particular interest in various research fields.

Biological Activity

3-[(4-Chloroanilino)methylene]-2-benzofuran-1(3H)-one, a compound with significant potential in medicinal chemistry, is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety, which is often associated with various biological activities. The presence of the 4-chloroanilino group contributes to its pharmacological profile. Its chemical structure can be represented as follows:

C15H12ClN O\text{C}_{15}\text{H}_{12}\text{ClN O}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one.

Antibacterial Activity

Research indicates that benzofuran derivatives exhibit potent antibacterial activity against both gram-positive and gram-negative bacteria. For instance, compounds containing similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.5 mg/mL to 6.25 mg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMIC (μg/mL)
3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-oneS. aureusTBD
Similar Benzofuran DerivativeE. coli0.78 - 6.25

Antifungal Activity

In addition to antibacterial properties, benzofuran derivatives have also shown antifungal activity against strains like Candida albicans. Studies report effective inhibition at comparable concentrations to established antifungal agents .

Anticancer Activity

The anticancer potential of 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one has been explored in various cancer cell lines.

The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins . This mechanism is critical for its effectiveness against breast cancer and other malignancies.

Cancer Cell LineIC50 (μM)Mechanism
MCF-7 (Breast)TBDApoptosis induction
HeLa (Cervical)TBDCell cycle arrest

Case Studies

  • Antimicrobial Screening : A study conducted by Mehdi et al. synthesized various benzofuran derivatives and tested their antimicrobial efficacy using the microdilution method. The results showed that compounds with specific substitutions exhibited superior antibacterial activity, indicating the importance of structural modifications .
  • Anticancer Evaluation : Another investigation assessed the efficacy of similar compounds against breast cancer cell lines, revealing that those with the benzofuran scaffold significantly inhibited cell proliferation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[(4-chloroanilino)methylene]-2-benzofuran-1(3H)-one, and how are intermediates characterized?

  • Methodology :

  • Synthesis : The compound can be synthesized via nucleophilic addition of 4-chloroaniline to 3-methylene-2-benzofuran-1(3H)-one under acidic or basic conditions. A similar approach was used for 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, where the amine reacts with the carbonyl group to form a Schiff base-like structure .
  • Characterization : Intermediates should be validated using 1H^1H/13C^{13}C NMR to confirm regioselectivity and IR spectroscopy to track carbonyl (C=O) stretching frequency shifts (~1700–1650 cm1^{-1}) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is recommended. Refinement using SHELXL (e.g., CCDC deposition codes like 1401225 in related structures) ensures accurate bond lengths and angles .
  • Spectroscopy : UV-Vis (λmax_{\text{max}} ~250–300 nm for benzofuranone), 1H^1H NMR (δ 6.5–8.0 ppm for aromatic protons), and HRMS for molecular ion validation .

Q. What safety protocols are recommended for handling this compound?

  • Guidelines :

  • Use fume hoods to avoid inhalation of fine crystalline powder.
  • Wear nitrile gloves and safety goggles to prevent skin/eye contact.
  • Store in airtight containers away from light due to potential photodegradation (analogous to benzofuranone derivatives) .

Advanced Research Questions

Q. How can discrepancies in crystallographic refinement parameters (e.g., R-factor vs. wR-factor) be resolved during structure determination?

  • Methodology :

  • Use SHELXL’s weighting scheme (WGHT) to balance R1_1 (I > 2σ(I)) and wR2_2 (all data). For example, in 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, R1_1 = 0.048 and wR2_2 = 0.144 were achieved by refining anisotropic displacement parameters and validating hydrogen-bond geometry with PLATON .
  • Cross-validate using the CCDC’s Mercury software to check for missed symmetry or disorder .

Q. What computational methods are suitable for modeling the compound’s electronic properties and intermolecular interactions?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict dipole moments and electrostatic potential surfaces. LogP (5.747) and PSA (26.3 Å2^2) from related benzofuranones can guide solubility studies .
  • Molecular docking : Use AutoDock Vina to assess binding affinity to biological targets (e.g., enzymes with benzofuranone-binding pockets) .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?

  • Methodology :

  • Modify substituents (e.g., replacing 4-Cl with 4-Br or 3,4-dimethyl groups) and compare bioactivity using in vitro assays (e.g., IC50_{50} in enzyme inhibition).
  • Corrogate π-π stacking interactions (centroid distances ~3.7–3.8 Å) observed in crystal structures to enhance binding .

Q. What strategies address contradictions in bioactivity data across different experimental models?

  • Methodology :

  • Conduct dose-response studies (e.g., 0.1–100 µM) in parallel assays (cell-free vs. cell-based) to isolate confounding factors.
  • Validate purity via HPLC (>98%) to rule out impurity-driven artifacts .

Q. How do hydrogen-bonding patterns influence crystal packing and stability?

  • Analysis :

  • The compound likely forms N–H···O=C chains (C(6) motif) similar to 3-(3,4-dimethylanilino)-2-benzofuran-1(3H)-one, with graph-set notation R22(6)R_2^2(6).
  • Use Mercury or CrystalExplorer to visualize Hirshfeld surfaces and quantify H-bond contributions (e.g., 20–30% of total interactions) .

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